(R)-Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylate
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Description
(R)-Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C20H25ClN4O4 and its molecular weight is 420.9 g/mol. The purity is usually 95%.
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Biological Activity
(R)-Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylate, a compound with the CAS number 1638497-22-9, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrimidine core substituted with various functional groups. Its molecular formula is C20H25ClN4O4 and it has a molecular weight of approximately 420.89 g/mol. The presence of the chloro and methoxy groups on the benzyl moiety, along with the hydroxymethyl-pyrrolidine substitution, suggests potential interactions with biological targets.
Structural Formula
Research indicates that this compound may exert its biological effects through inhibition of specific kinases involved in cell cycle regulation. For instance, Polo-like kinase 1 (PLK1), a key regulator in cell division, has been identified as a target for similar pyrimidine derivatives. Compounds with structural similarities have shown varying degrees of PLK1 inhibition, suggesting that modifications to the substituents can enhance or diminish activity .
Anticancer Activity
A study evaluating a series of pyrimidine derivatives demonstrated that those incorporating specific substituents at the 4-position exhibited significant inhibitory effects against cancer cell lines. The compound's ability to disrupt PLK1 function could lead to reduced proliferation of cancer cells, making it a candidate for further development in oncology .
Antimicrobial Properties
In addition to its anticancer potential, preliminary investigations into the antimicrobial properties of related compounds have shown promising results. For example, derivatives featuring pyrrolidine rings have demonstrated antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL . The presence of halogen substituents appears crucial for enhancing bioactivity.
Case Study 1: PLK1 Inhibition
In a controlled study, a series of compounds similar to this compound were synthesized and tested for PLK1 inhibition. The most potent compound showed an IC50 value of 219 nM. Structural analysis revealed that hydrogen bonding interactions between the compound and key residues in the PLK1 ATP-binding site were critical for its inhibitory action .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of pyrrolidine derivatives showed that specific modifications led to enhanced activity against various bacterial strains. The study highlighted that compounds with methoxy and chloro substitutions had improved efficacy compared to their unsubstituted counterparts .
Summary of Biological Activities
Properties
IUPAC Name |
ethyl 4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O4/c1-3-29-19(27)15-11-23-20(25-8-4-5-14(25)12-26)24-18(15)22-10-13-6-7-17(28-2)16(21)9-13/h6-7,9,11,14,26H,3-5,8,10,12H2,1-2H3,(H,22,23,24)/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTJUOHYJBWTSH-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1NCC2=CC(=C(C=C2)OC)Cl)N3CCCC3CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CN=C(N=C1NCC2=CC(=C(C=C2)OC)Cl)N3CCC[C@@H]3CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.